Methyl 6-decyl-2-naphthoate
CAS No.:
Cat. No.: VC18593726
Molecular Formula: C22H30O2
Molecular Weight: 326.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H30O2 |
|---|---|
| Molecular Weight | 326.5 g/mol |
| IUPAC Name | methyl 6-decylnaphthalene-2-carboxylate |
| Standard InChI | InChI=1S/C22H30O2/c1-3-4-5-6-7-8-9-10-11-18-12-13-20-17-21(22(23)24-2)15-14-19(20)16-18/h12-17H,3-11H2,1-2H3 |
| Standard InChI Key | HPHYDIYCPZSSPU-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC |
Introduction
Structural Characteristics and Molecular Properties
Core Naphthalene Framework
The naphthalene ring system consists of two fused benzene rings, providing a planar, aromatic structure with extended π-conjugation. Substitution patterns significantly influence electronic properties:
-
Positional Effects: Electron-withdrawing groups (e.g., esters at position 2) reduce electron density at adjacent positions, while alkyl chains (e.g., decyl at position 6) act as electron-donating substituents .
-
Steric Considerations: The bulky decyl group at position 6 introduces steric hindrance, potentially affecting crystallization behavior and solubility .
Table 1: Predicted Molecular Properties of Methyl 6-Decyl-2-Naphthoate
Synthetic Strategies and Reaction Pathways
Friedel-Crafts Alkylation
The decyl group may be introduced via Friedel-Crafts alkylation using 1-chlorodecane or 1-decanol in the presence of Lewis acids (e.g., AlCl). This method is effective for installing alkyl chains on aromatic systems but requires careful control to avoid polysubstitution .
Esterification of 6-Decyl-2-Naphthoic Acid
A two-step synthesis could involve:
-
Synthesis of 6-decyl-2-naphthoic acid: Direct alkylation of 2-naphthoic acid with a decylating agent.
-
Methyl ester formation: Reaction with methanol under acidic (HSO) or coupling (DCC/DMAP) conditions .
Key Challenges:
-
Regioselectivity: Ensuring exclusive substitution at the 6-position, potentially requiring directing groups or protective strategies.
-
Purification: Separation of positional isomers due to the naphthalene ring’s symmetry .
Physicochemical Behavior and Stability
Solubility Profile
-
Polar Solvents: Limited solubility in water or methanol due to the hydrophobic decyl chain (predicted solubility <0.1 mg/mL) .
-
Nonpolar Media: High solubility in hexane, chloroform, and dichloromethane, similar to methyl 6-bromo-2-naphthoate .
Thermal Stability
Differential scanning calorimetry (DSC) of analogs suggests decomposition above 200°C . The decyl chain may lower thermal stability compared to methoxy or bromo derivatives due to increased molecular flexibility.
Research Gaps and Future Directions
-
Experimental Validation: Priority areas include crystallographic analysis to confirm substitution patterns and DSC for thermal profiling.
-
Application-Specific Studies: Screening for surfactant efficiency or liquid crystal behavior.
-
Green Synthesis: Developing catalytic methods to install the decyl group with reduced waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume